- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

95715-87-0 structure
Nombre del producto:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Número CAS:95715-87-0
MF:C11H19NO4
Megavatios:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
- UPK623LV60
- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-Garner Aldehyde
- (R)-Garner's aldehyde
- Garner aldehyde
- Garner's aldehyde R-form
- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- ent-Garner's aldehyde
- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
-
- MDL: MFCD00674064
- Renchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
- Clave inchi: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
- Sonrisas: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 229.13100
- Masa isotópica única: 229.131
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 293
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 1
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 55.8
Propiedades experimentales
- Color / forma: Colorless to Yellow Liquid
- Denso: 1.06 g/mL at 25 °C(lit.)
- Punto de ebullición: 67 °C/0.3 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- índice de refracción: n20/D 1.445(lit.)
- PSA: 55.84000
- Logp: 1.49520
- Disolución: Not available
- Sensibilidad: Air Sensitive
- Rotación específica: D27 +103° (c = 1.0 in CHCl3)
- Actividad óptica: [α]23/D +90°, c = 1 in chloroform
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 37/39-26-36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177025-0.05g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
Ambeed | A193576-1g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 1g |
$25.0 | 2025-02-20 | |
AstaTech | 65394-1/G |
(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |
95715-87-0 | 95% | 1g |
$60 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-100mg |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 98% | 100mg |
¥53.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1294694-5g |
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 95% | 5g |
$275 | 2024-07-28 | |
abcr | AB169269- |
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, 95%; . |
95715-87-0 | 95% | €162.10 | 2022-12-28 | ||
Apollo Scientific | OR313059-5g |
(4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected |
95715-87-0 | 97% | 5g |
£60.00 | 2025-02-20 | |
Enamine | EN300-177025-1.0g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 95% | 1g |
$60.0 | 2023-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-25g |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 98% | 25g |
¥2812.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19110-5g |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 5g |
¥1426.0 | 2021-09-04 |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane
Referencia
- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serineSynthesis, 1997, (10), 1146-1150,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Referencia
- Efficient conversion of (S)-methionine into (R)-Garner aldehydeTetrahedron Letters, 1997, 38(38), 6779-6780,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinolSynthesis, 1998, (12), 1707-1709,
Métodos de producción 5
Condiciones de reacción
Referencia
- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serineCarbohydrate Research, 2019, 474, 34-42,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
Referencia
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluationMedChemComm, 2014, 5(11), 1693-1699,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referencia
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
Referencia
- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitorsHeterocycles, 2008, 75(7), 1659-1671,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Referencia
- Grignard reactions to chiral oxazolidine aldehydesTetrahedron, 1996, 52(36), 11673-11694,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with NitroalkenesAdvanced Synthesis & Catalysis, 2016, 358(1), 34-40,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referencia
- Synthesis of fluorescent lactosylceramide stereoisomersChemistry and Physics of Lipids, 2006, 142(1-2), 58-69,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
Referencia
- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesisJournal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
Referencia
- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivativesSynthesis, 2012, 44(2), 304-310,
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials
- D-Serine
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- Di-tert-butyl dicarbonate
- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 2,2-Dimethoxypropane
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Literatura relevante
-
V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328
-
2. Chromium(II) chloride-mediated coupling reactions of Garner aldehyde with allyl bromides: facile asymmetric synthesis of (2R,3S?)-3-hydroxy-2-hydroxymethylpyrrolidineYutaka Aoyagi,Haruko Inaba,Yukiko Hiraiwa,Asako Kuroda,Akihiro Ohta J. Chem. Soc. Perkin Trans. 1 1998 3975
-
Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297
-
Roberta J. Melander,Akash K. Basak,Christian Melander Nat. Prod. Rep. 2020 37 1454
-
5. Garner's aldehydeXifu Liang,Jens Andersch,Mikael Bols J. Chem. Soc. Perkin Trans. 1 2001 2136
95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) Productos relacionados
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):265.0/874.0